N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(3-CHLOROPHENOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(3-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 2-(3-chlorophenoxy)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(3-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN_3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(3-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(3-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-3-carbaldehyde: A precursor used in the synthesis of the compound.
2-(3-Chlorophenoxy)acetic acid hydrazide: Another precursor used in the synthesis.
Other Indole Derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(3-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of bromine, chlorine, and indole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13BrClN3O2 |
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Molecular Weight |
406.7 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H13BrClN3O2/c18-12-4-5-16-15(6-12)11(8-20-16)9-21-22-17(23)10-24-14-3-1-2-13(19)7-14/h1-9,20H,10H2,(H,22,23)/b21-9+ |
InChI Key |
GCIPZJKMXUXKJK-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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